PANMe
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Overview
Description
PANMe is a blocker of PYL-PP2C receptor interactions.
Scientific Research Applications
Strain-level Microbial Epidemiology and Population Genomics
- PANMe aids in microbial strain identification and functional potential characterization, crucial for pathogen discovery and epidemiology. Its use in pangenome-based phylogenomic analysis provides strain-level resolution in microbial profiling, useful in outbreak strains identification and transcriptional activity profiling in complex communities (Scholz et al., 2016).
Stromal Biology in Pancreatic Cancer
- In the context of pancreatic ductal adenocarcinoma (PDA), the tumor microenvironment (TME) is highly dynamic. Research utilizing this compound has revealed the heterogeneity and complexity of TME components, aiding in the development of more effective treatment strategies (Neesse et al., 2018).
Conductive Polymers and Oxidative Polymerization
- This compound plays a significant role in the polymerization of aniline, with applications in various fields like alternative energy sources, non-linear optics, and membranes. Its behavior in redox processes is critical for understanding polymer transformations (Gospodinova & Terlemezyan, 1998).
Low Energy Cosmic Rays Measurement
- The Penetrating particle ANalyzer (PAN) instrument, utilizing this compound, measures and monitors low energy cosmic rays in space missions. This novel layout is pivotal in investigating galactic cosmic rays and solar energetic particles, enhancing space exploration missions (Ambrosi et al., 2019).
Solid Phase Microextraction Devices
- This compound is utilized in creating solid phase microextraction (SPME) devices on plastic support for bioanalytical applications. These devices demonstrate robustness and chemical stability, with applications in biological matrixes like urine and plasma (Reyes-Garcés et al., 2015).
INMEX for Integrative Meta-analysis
- The Integrative Meta-analysis of Expression data (INMEX) tool, incorporating this compound, supports meta-analysis of gene-expression data sets. It aids in combining data sets from gene expression and metabolomics experiments, enhancing biomedical research (Xia et al., 2013).
Polyaniline Nanowires and Energy Storage
- This compound is key in the development of hierarchical nanostructure electrodes combining polyaniline nanowires and graphene, with significant implications for energy storage systems (Yu et al., 2013).
High-throughput Solid Phase Microextraction
- This compound-based biocompatible coatings are utilized in high-throughput SPME systems for analyzing complex samples, demonstrating good extraction recovery and long-term reusability (Mirnaghi et al., 2011).
PAN/IGEPAL Blend Asymmetric Membranes
- This compound is used in preparing asymmetric PAN membranes with enhanced hydrophilicity and permeability, applicable in chemical engineering fields (Shekarian et al., 2013).
BioMEMS in Biomedical Applications
- This compound plays a crucial role in the field of BioMEMS (Biomedical Micro-Electro-Mechanical Systems), especially in diagnostics, sensing, and detection, revolutionizing biomedical research and healthcare technology (Bashir, 2004).
Properties
Molecular Formula |
C25H30O4 |
---|---|
Molecular Weight |
394.51 |
IUPAC Name |
(2Z,4E)-5-((1S,4S)-1-Hydroxy-2,6,6-trimethyl-4-((3-(p-tolyl)prop-2-yn-1-yl)oxy)cyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C25H30O4/c1-18-8-10-21(11-9-18)7-6-14-29-22-16-20(3)25(28,24(4,5)17-22)13-12-19(2)15-23(26)27/h8-13,15-16,22,28H,14,17H2,1-5H3,(H,26,27)/b13-12+,19-15-/t22-,25-/m1/s1 |
InChI Key |
WPPIXXDTHHCJMC-CRNWAGJPSA-N |
SMILES |
O=C(O)/C=C(C)\C=C\[C@@]1(O)C(C)=C[C@@H](OCC#CC2=CC=C(C)C=C2)CC1(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PANMe |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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